molecular formula C8H6FNO2 B567157 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1221502-66-4

5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B567157
CAS RN: 1221502-66-4
M. Wt: 167.139
InChI Key: PPGFMQYLGBSWLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the esterification reaction between terephthaloyl fi chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . This yields the benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) . The chemical structure of TMBE is characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .

Scientific Research Applications

Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones

This compound plays a crucial role in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones . A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .

Synthesis of Natural Product Cephalandole A

The compound is also used in the synthesis of the natural product cephalandole A . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .

Bio-Based Benzoxazine Resin

In the realm of green chemistry, this compound has been used in the synthesis of an entirely bio-based benzoxazine resin . The resin, synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde, exhibits favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability .

Dual-Site Curing and Complete Degradation

The compound can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat . This enables its reuse in benzoxazine synthesis .

Green Chemistry Closed-Loop Process

The compound embodies a comprehensive green chemistry closed-loop process . The acid used for both synthesis and degradation is bio-based citric acid, eliminating non-biobased catalysts or additives from the entire process .

Exceptional Performance with Eco-Friendly Attributes

This research offers valuable perspectives on seamlessly combining exceptional performance with eco-friendly attributes in the realm of benzoxazine resin materials .

properties

IUPAC Name

5-fluoro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFMQYLGBSWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716522
Record name 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221502-66-4
Record name 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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